molecular formula C4H6N2O2 B3053257 Methyl 2-amino-2-cyanoacetate CAS No. 52486-70-1

Methyl 2-amino-2-cyanoacetate

Cat. No.: B3053257
CAS No.: 52486-70-1
M. Wt: 114.1 g/mol
InChI Key: CMCVOLORCOVKGB-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-cyanoacetate is an organic compound with the molecular formula C4H6N2O2. It is a versatile intermediate used in the synthesis of various biologically active compounds and heterocyclic structures. The presence of both amino and cyano groups in its structure makes it a valuable building block in organic synthesis.

Mechanism of Action

Target of Action

Methyl 2-amino-2-cyanoacetate is a key precursor in the synthesis of various biologically active compounds . It is extensively used as a reactant in the formation of a variety of heterocyclic compounds . The carbonyl and cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents .

Mode of Action

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature affords the target N-substituted cyanoacetamide compounds . This compound’s interaction with its targets results in the formation of novel heterocyclic moieties .

Biochemical Pathways

This compound is involved in the cyanoacetylation of amines, which is a crucial step in the formation of biologically active compounds . This process affects various biochemical pathways, leading to the synthesis of diverse heterocyclic compounds .

Result of Action

The result of this compound’s action is the formation of a variety of heterocyclic compounds . These compounds have diverse biological activities, which have drawn the attention of biochemists over the past decade . They are considered potential candidates for the development of better chemotherapeutic agents .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent, can significantly affect the yield of the target compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-2-cyanoacetate can be synthesized through several methods. One common approach involves the reaction of methyl cyanoacetate with ammonia or primary amines. This reaction typically occurs under mild conditions, often at room temperature, and can be catalyzed by various bases .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the esterification of cyanoacetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction mixture is then neutralized and purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-2-cyanoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bases: Sodium carbonate, potassium hydroxide.

    Catalysts: RANEY® Nickel, calcite, fluorite.

    Solvents: Methanol, acetic acid, DMF (dimethylformamide).

Major Products:

    Arylidenemalononitriles: Formed through Knoevenagel condensation.

    Amines: Resulting from the reduction of the nitrile group.

Scientific Research Applications

Methyl 2-amino-2-cyanoacetate has a wide range of applications in scientific research:

Properties

IUPAC Name

methyl 2-amino-2-cyanoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c1-8-4(7)3(6)2-5/h3H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCVOLORCOVKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576489
Record name Methyl 3-nitriloalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52486-70-1
Record name Methyl 3-nitriloalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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